molecular formula C23H18N4OS B2741644 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 329062-60-4

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2741644
CAS No.: 329062-60-4
M. Wt: 398.48
InChI Key: FDBLQOXFUDAIKT-UHFFFAOYSA-N
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Description

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl groups and a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl groups and the acetamide moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the triazine ring can produce partially or fully reduced triazine derivatives.

Scientific Research Applications

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is unique due to its combination of a triazine ring, phenyl groups, and a thioether linkage to an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c28-20(24-19-14-8-3-9-15-19)16-29-23-25-21(17-10-4-1-5-11-17)22(26-27-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBLQOXFUDAIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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